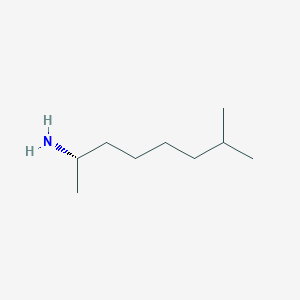![molecular formula C23H19NO3 B2831184 (E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide CAS No. 840526-89-8](/img/structure/B2831184.png)
(E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide, also known as B-NDA, is a novel synthetic compound with potential applications in a variety of scientific research fields. B-NDA has been studied for its various biochemical and physiological effects, and its synthesis method has been well established.
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
Research into controlled radical polymerization processes, such as the reversible addition−fragmentation chain transfer (RAFT) polymerization, highlights the synthesis of homopolymers with monosubstituted acrylamide having amino acid moieties. Such studies underscore the controlled character of polymerization, leading to products with narrow polydispersity, controlled molecular weight, and enhanced isotacticity, showcasing potential applications in creating polymers with specific structural properties (Mori, Sutoh, & Endo, 2005).
Chemical Synthesis and Reactivity
Research into the synthesis of acrylamide derivatives and their reactivity offers insights into the development of new materials and chemical intermediates. For instance, the study on the 1,3-dipolar addition of acetylenedicarboxylic esters to quinazoline oxides, resulting in esters of acrylic acid, underlines the potential of acrylamide derivatives in synthesizing novel organic compounds with specific functional groups (Stauss, Härter, Neuenschwander, & Schindler, 1972).
Biochemical Applications
Acrylamide derivatives, including those structurally related to the compound , have been explored for biochemical applications, such as the study of protein conformations and interactions. For instance, the use of acrylamide as a quencher of tryptophanyl fluorescence in proteins provides a method for quantitatively determining the exposure of tryptophanyl residues, which is crucial for understanding protein structure and dynamics (Eftink & Ghiron, 1976).
Environmental and Health Implications
While the primary focus is on the scientific applications of the compound, it's worth noting that related research also addresses environmental and health aspects of acrylamide derivatives. For example, studies on the neurotoxicity and potential carcinogenic effects of acrylamide highlight the importance of understanding these compounds' impact beyond their industrial and scientific applications (LoPachin, 2004).
Wirkmechanismus
Target of Action
The primary targets of the compound (E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide, also known as CHEMBL365354, are currently unknown. The compound belongs to the class of chalcones, which are known to exhibit a wide range of biological and pharmacological properties . Chalcones have been reported to have anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, and anticancer activities .
Mode of Action
Based on the properties of chalcones, it can be inferred that the compound might interact with its targets in a way that modulates their function, leading to changes in cellular processes .
Biochemical Pathways
Chalcones are known to interact with various biochemical pathways due to their wide range of biological and pharmacological properties . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Based on the known properties of chalcones, it can be inferred that the compound might have anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, and anticancer effects .
Eigenschaften
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-23(24-20-11-12-21-22(16-20)27-15-14-26-21)13-8-17-6-9-19(10-7-17)18-4-2-1-3-5-18/h1-13,16H,14-15H2,(H,24,25)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGHLIUARUITQS-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-3,5-bis(trifluoromethyl)pyridine](/img/structure/B2831104.png)


![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831110.png)
![5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2831111.png)


![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2831116.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2831117.png)

![5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831120.png)

![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/no-structure.png)